6-Methylpyrazine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpyrazine-2-carbaldehyde is an organic compound with the molecular formula C6H6N2O. It is a derivative of pyrazine, characterized by a methyl group at the 6th position and an aldehyde group at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylpyrazine-2-carbaldehyde can be synthesized through the oxidation of 6-methylpyrazine-2-methanol. One common method involves the use of Dess-Martin periodinane as the oxidizing agent. The reaction is typically carried out in dichloromethane at a low temperature of around -15°C. After the reaction, the mixture is quenched with water and extracted to obtain the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar oxidation processes but on a larger scale. The choice of oxidizing agents and solvents may vary based on cost and availability. The product is usually purified through crystallization or distillation to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to 6-methylpyrazine-2-methanol using reducing agents like sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, dichloromethane, low temperature.
Reduction: Sodium borohydride, methanol or ethanol as solvents.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of catalysts or under acidic/basic conditions.
Major Products:
Oxidation: 6-Methylpyrazine-2-carboxylic acid.
Reduction: 6-Methylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methylpyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flavor and fragrance compounds due to its aromatic properties.
Mechanism of Action
The mechanism of action of 6-Methylpyrazine-2-carbaldehyde largely depends on its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound’s aldehyde group can also undergo oxidation-reduction reactions, playing a role in redox biology and chemistry.
Comparison with Similar Compounds
Pyrazine-2-carbaldehyde: Lacks the methyl group at the 6th position, making it less hydrophobic.
3-Methylpyrazine-2-carbaldehyde: Methyl group at the 3rd position instead of the 6th, leading to different reactivity and steric effects.
5-Methylpyrazine-2-carbaldehyde: Methyl group at the 5th position, affecting its electronic properties and reactivity.
Uniqueness: 6-Methylpyrazine-2-carbaldehyde is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
6-methylpyrazine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-7-3-6(4-9)8-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRHJXNIMHYZRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622750 |
Source
|
Record name | 6-Methylpyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116758-01-1 |
Source
|
Record name | 6-Methylpyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.